molecular formula C7H5F3IN B13014857 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine

2-Iodo-4-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B13014857
M. Wt: 287.02 g/mol
InChI Key: WUYVWJPSXGQJDH-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative. One common method involves the reaction of 2-bromo-4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-azido-4-methyl-5-(trifluoromethyl)pyridine or 2-thio-4-methyl-5-(trifluoromethyl)pyridine.

    Oxidation: Formation of 2-iodo-4-formyl-5-(trifluoromethyl)pyridine or 2-iodo-4-carboxy-5-(trifluoromethyl)pyridine.

    Reduction: Formation of 2-iodo-4-methyl-5-(trifluoromethyl)piperidine.

Scientific Research Applications

2-Iodo-4-methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Iodo-4-methylpyridine
  • 2-Iodo-5-methylpyridine
  • 2-Iodo-4-(trifluoromethyl)pyridine

Uniqueness

2-Iodo-4-methyl-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of iodine, methyl, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization .

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

2-iodo-4-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F3IN/c1-4-2-6(11)12-3-5(4)7(8,9)10/h2-3H,1H3

InChI Key

WUYVWJPSXGQJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)I

Origin of Product

United States

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